molecular formula C15H12F5NS2 B14093465 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine

3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine

Cat. No.: B14093465
M. Wt: 365.4 g/mol
InChI Key: STTAXAAEANTZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine is a complex organic compound characterized by the presence of multiple fluorine atoms and sulfur-containing groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a pyridine derivative is reacted with ethylsulfanyl and fluorinated phenyl groups under controlled conditions. The reaction conditions often include the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, m-CPBA

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Amines, alcohols, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups yields sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and sulfur-containing groups enable it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine is unique due to its combination of multiple fluorine atoms and sulfur-containing groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12F5NS2

Molecular Weight

365.4 g/mol

IUPAC Name

3-ethylsulfanyl-5-fluoro-4-[fluoro-[4-(trifluoromethylsulfanyl)phenyl]methyl]pyridine

InChI

InChI=1S/C15H12F5NS2/c1-2-22-12-8-21-7-11(16)13(12)14(17)9-3-5-10(6-4-9)23-15(18,19)20/h3-8,14H,2H2,1H3

InChI Key

STTAXAAEANTZDR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=CN=C1)F)C(C2=CC=C(C=C2)SC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.